
6,7-Dichloroisoquinoline hydrochloride
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Description
6,7-Dichloroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H6Cl3N and its molecular weight is 234.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that derivatives of 6,7-Dichloroisoquinoline hydrochloride exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These compounds are being explored for their ability to target specific pathways involved in tumor progression.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, including resistant pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
3. Enzyme Inhibition
In biochemical research, this compound is studied for its potential as an enzyme inhibitor. For example, it has been shown to interact with certain kinases and phosphatases, which are crucial in various signaling pathways. This interaction can lead to modulation of cellular responses, making it a candidate for further development as a therapeutic agent.
Case Studies
Several case studies have documented the efficacy and safety of this compound in clinical settings:
- Case Study 1: A study evaluated the compound's effects on human cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.
- Case Study 2: Another observational study focused on its antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that derivatives of the compound inhibited MRSA growth effectively, highlighting its potential in treating resistant infections.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Anticancer | Inhibits growth in various cancer cell lines | Induces apoptosis; cell cycle arrest observed |
Antimicrobial | Active against multiple bacterial strains | Effective against MRSA; disrupts bacterial membranes |
Enzyme Inhibition | Modulates activity of key enzymes in signaling pathways | Interacts with kinases; potential for therapeutic modulation |
Properties
CAS No. |
73075-60-2 |
---|---|
Molecular Formula |
C9H6Cl3N |
Molecular Weight |
234.5 g/mol |
IUPAC Name |
6,7-dichloroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H5Cl2N.ClH/c10-8-3-6-1-2-12-5-7(6)4-9(8)11;/h1-5H;1H |
InChI Key |
KYVNPMLMQVDMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.